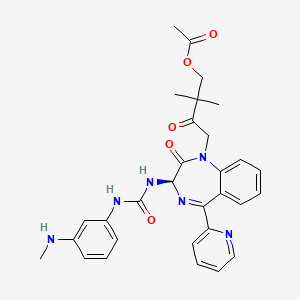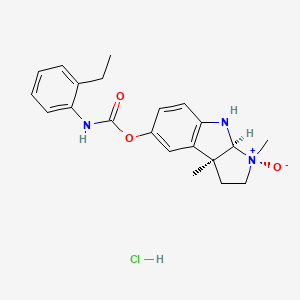
Ganstigmine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHF 2819, also known as ganstigmine hydrochloride, is a novel, orally active acetylcholinesterase inhibitor for Alzheimer's disease. CHF 2819 is a selective inhibitor of AChE; it is 115 times more potent against this enzyme than against butyrylcholinesterase (BuChE). Moreover, CHF2819 is more selective for inhibition of central (brain) AChE than peripheral (heart) AChE. In particular, CHF2819 might be a useful therapeutic drug for Alzheimer's disease patients with cognitive impairment accompanied by depression.
Aplicaciones Científicas De Investigación
Inhibition of Acetylcholinesterase
Ganstigmine is known for its role in inhibiting acetylcholinesterase, particularly in the context of Alzheimer's disease treatment. A study by Bartolucci et al. (2006) revealed the crystal structure of the ganstigmine conjugate with Torpedo californica acetylcholinesterase, providing insights into its inactivation mechanism and long duration of action in vivo (Bartolucci et al., 2006).
Neurochemical and Neurobehavioral Effects
Ganstigmine's effects on brain cholinergic transmission were explored in an in vivo study by Trabace et al. (2007), which demonstrated its ability to significantly increase extracellular acetylcholine concentrations in rat prefrontal cortex. This suggests its potential use in treating Alzheimer's disease-related cholinergic deficits (Trabace et al., 2007).
Neurodegeneration in Alzheimer's Disease
Capsoni et al. (2004) studied ganstigmine's potential to prevent or rescue neurodegeneration in AD11 antinerve growth factor mice, a transgenic model for Alzheimer's disease. The study found that ganstigmine could reverse cholinergic and behavioral deficits, although it did not affect amyloid and phosphotau accumulation (Capsoni et al., 2004).
Effect on Amyloid Precursor Protein Metabolism
Mazzucchelli et al. (2003) investigated the effect of ganstigmine on the expression and metabolism of amyloid precursor protein (APP) in SH-SY5Y neuroblastoma cells. The study indicated that ganstigmine might influence APP metabolism through cholinergic stimulation (Mazzucchelli et al., 2003).
Neuroprotective Activity
Windisch et al. (2003) explored the neuroprotective activity of ganstigmine in vitro, finding that it significantly prevented neuronal cell death due to growth factor deprivation and beta-amyloid neurodegeneration. The study concluded that ganstigmine's neuroprotection is independent of its cholinergic activity (Windisch et al., 2003).
Metabolic Profiling
Research by Silvia et al. (2001) on ganstigmine's metabolism across various species (rat, dog, monkey, and human) using liquid chromatography-electrospray tandem mass spectrometry revealed the formation of several metabolites, including geneseroline, mono-hydroxylated, demethylated, and reduced ganstigmine. This highlights its consistent metabolic profile across different species (Silvia et al., 2001).
Clinical Trials and Development
A study by Johnson (2003) discussed the development of ganstigmine by Chiesi for treating neurodegenerative and cognitive disorders, including its progression through clinical trials for Alzheimer's disease (Johnson, 2003).
Propiedades
Número CAS |
412044-92-9 |
|---|---|
Nombre del producto |
Ganstigmine hydrochloride |
Fórmula molecular |
C21H26ClN3O3 |
Peso molecular |
403.9 |
Nombre IUPAC |
[(3R,3aS,8bS)-3,8b-dimethyl-3-oxido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H25N3O3.ClH/c1-4-14-7-5-6-8-17(14)23-20(25)27-15-9-10-18-16(13-15)21(2)11-12-24(3,26)19(21)22-18;/h5-10,13,19,22H,4,11-12H2,1-3H3,(H,23,25);1H/t19-,21-,24+;/m0./s1 |
Clave InChI |
CVDHRWXJJRBPFA-IEGNKYQISA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)NC4C3(CC[N+]4(C)[O-])C.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CHF 2819; CHF2819; CHF-2819; Ganstigmine hydrochloride; Ganstigmine HCl. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)
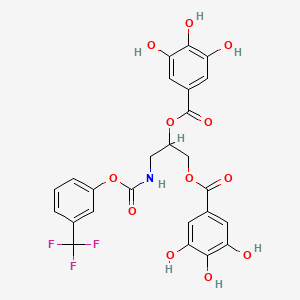

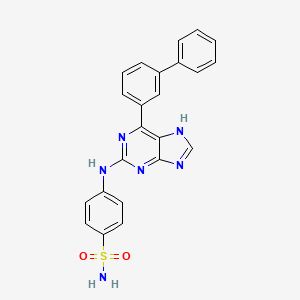

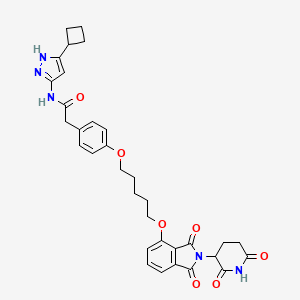
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

